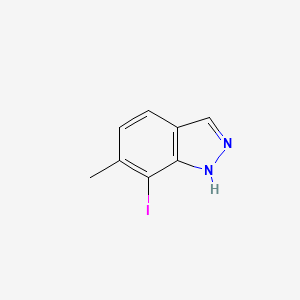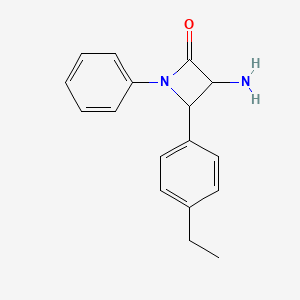
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate is a chemical compound with the molecular formula C12H13NO6 It is characterized by the presence of a tetrahydrofuran ring, a hydroxyl group, and a nitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (4-hydroxytetrahydrofuran-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and the use of efficient catalysts and solvents are likely employed to achieve high yields and purity in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (4-oxotetrahydrofuran-2-yl)methyl 4-nitrobenzoate.
Reduction: Formation of (4-hydroxytetrahydrofuran-2-yl)methyl 4-aminobenzoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group and ester linkage may also play roles in its biological activity by facilitating binding to enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Hydroxytetrahydrofuran-2-yl)methyl benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-aminobenzoate:
Uniqueness
The presence of both a hydroxyl group and a nitrobenzoate ester in (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate makes it unique compared to similar compounds.
Propriétés
Numéro CAS |
238758-60-6 |
|---|---|
Formule moléculaire |
C12H13NO6 |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
(4-hydroxyoxolan-2-yl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H13NO6/c14-10-5-11(18-6-10)7-19-12(15)8-1-3-9(4-2-8)13(16)17/h1-4,10-11,14H,5-7H2 |
Clé InChI |
ZQXNZXQZXNEUAZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11853701.png)
![3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853704.png)
![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)


![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)


